3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid
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Overview
Description
3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is a chemical compound with the formula C13H9ClN2O6S. It has a molecular weight of 356.74 g/mol . It is a derivative of benzoic acid, which is modified with a chloro-nitrobenzenesulfonamido group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClN2O6S/c14-11-5-4-10 (7-12 (11)16 (19)20)23 (21,22)15-9-3-1-2-8 (6-9)13 (17)18/h1-7,15H, (H,17,18) . This indicates that the molecule consists of a benzoic acid core, with a 4-chloro-3-nitrobenzenesulfonamido group attached .Physical And Chemical Properties Analysis
The compound is a powder . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Pharmaceutical Research
This compound has been studied for its potential use in pharmaceuticals, particularly as a precursor in the synthesis of more complex molecules. Its structure allows for further functionalization, which can lead to the development of new drugs .
Trypanocidal Activity
One of the significant applications of this compound is in the treatment of Chagas disease. It has been found to have trypanocidal activity, which means it can inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. Molecular docking studies have shown that derivatives of benzoic acid, including this compound, can act as trans-sialidase inhibitors, which is a promising approach for new anti-Chagas drugs .
Corrosion Inhibition
In the field of materials science, derivatives of benzoic acid, such as 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid, have been investigated for their corrosion inhibition properties. These compounds can enhance the corrosion resistance of metals, which is crucial for extending the lifespan of metal components in various industries .
Safety and Hazards
properties
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-5-4-10(7-12(11)16(19)20)23(21,22)15-9-3-1-2-8(6-9)13(17)18/h1-7,15H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHQSASMWKORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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